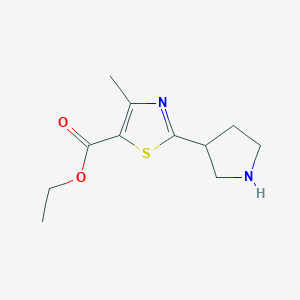
Ethyl-4-Methyl-2-(Pyrrolidin-3-yl)thiazol-5-carboxylat
Übersicht
Beschreibung
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is a pharmaceutical intermediate . It is used in the preparation of the xanthine oxidase inhibitor febuxostat, which is used in the treatment of hyperuricaemia and gout . It is also used in the synthesis of novel thiazolyl α-aminophosphonates .
Synthesis Analysis
The synthesis of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate involves several steps . The compound is synthesized from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, which is transformed into 5-substituted 2-aminothiazolo.Molecular Structure Analysis
The molecular structure of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is complex . It includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate undergoes various chemical reactions . For instance, it can be transformed into 5-substituted 2-aminothiazolo.Physical And Chemical Properties Analysis
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate has a molecular weight of 290.81 . It is a powder at room temperature . Its InChI Code is 1S/C12H18N2O2S.ClH/c1-3-16-12(15)11-8(2)14-10(17-11)6-9-4-5-13-7-9;/h9,13H,3-7H2,1-2H3;1H .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Thiazolderivate, einschließlich Ethyl-4-Methyl-2-(Pyrrolidin-3-yl)thiazol-5-carboxylat, haben vielversprechende antibakterielle Eigenschaften gezeigt. Die Fähigkeit der Verbindung, die Synthese der bakteriellen Zellwand und die Proteinproduktion zu stören, macht sie zu einem Kandidaten für die Entwicklung neuer Antibiotika. Ihre Wirksamkeit gegen verschiedene Bakterienstämme könnte zu Behandlungen für Infektionen führen, die gegenüber aktuellen Antibiotika resistent sind .
Antifungal Aktivität
Ähnlich wie bei seinen antibakteriellen Anwendungen zeigt diese Verbindung auch eine antifungale Aktivität. Sie kann zur Bekämpfung pathogener Pilze verwendet werden und bietet Potenzial für die Behandlung von Pilzinfektionen. Forscher haben Verbindungen mit dem Thiazolring synthetisiert, um ihre biologischen Aktivitäten gegen Pilzstämme wie A. niger, Fusarium oxisporum und Rhizopus oryzae zu bewerten .
Entzündungshemmende Eigenschaften
This compound wurde als entzündungshemmend nachgewiesen. Dies macht es in der Forschung zu chronischen Entzündungskrankheiten nützlich und könnte zur Entwicklung neuer entzündungshemmender Medikamente beitragen .
Antitumor-Potenzial
Der Thiazolring ist ein gemeinsames Merkmal in vielen Verbindungen mit Antitumoraktivität. Die Struktur dieser Verbindung ermöglicht es ihr, mit verschiedenen biologischen Zielstrukturen zu interagieren, wodurch das Tumorwachstum und die Proliferation möglicherweise gehemmt werden. Sie könnte als Leitverbindung in der Krebsforschung dienen, insbesondere bei der Synthese von Chemotherapeutika .
Antidiabetische Effekte
Thiazolderivate wurden auf ihre antidiabetischen Wirkungen untersucht, wobei einige Verbindungen die Fähigkeit zeigten, den Blutzuckerspiegel zu modulieren. This compound könnte zu dieser Forschungslinie beitragen und Einblicke in neue Behandlungen für Diabetes liefern .
Antivirale Forschung
Die strukturellen Merkmale der Verbindung könnten ihr auch antivirale Eigenschaften verleihen. Sie könnte zur Untersuchung von Virusreplikationsmechanismen und zur Entwicklung von antiviralen Medikamenten verwendet werden. Ihre potenziellen Anwendungen auf diesem Gebiet sind angesichts des anhaltenden Bedarfs an wirksamen Behandlungen gegen neu auftretende Virusinfektionen von Bedeutung .
Antioxidative Fähigkeiten
Die Forschung zu Antioxidantien ist entscheidend für das Verständnis von Zellschäden und Alterung. This compound könnte auf seine antioxidativen Eigenschaften untersucht werden, die Zellen vor oxidativem Stress schützen und zur Entwicklung von Anti-Aging-Therapien beitragen könnten .
Neuroprotektive Forschung
Verbindungen mit neuroprotektiven Wirkungen sind wertvoll bei der Untersuchung von neurodegenerativen Erkrankungen. Die Fähigkeit dieser Verbindung, neuronale Zellen vor Schäden zu schützen, könnte zu Fortschritten bei der Behandlung von Erkrankungen wie Alzheimer und Parkinson führen .
Safety and Hazards
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is classified as a warning substance . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302+P352) .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, but the specific pathways influenced by this compound are yet to be determined .
Biochemische Analyse
Biochemical Properties
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to form stable interactions with various enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and thereby altering metabolic flux . Additionally, the compound’s interaction with proteins can affect protein folding and stability, further impacting cellular functions .
Cellular Effects
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . The compound’s impact on gene expression can result in altered protein synthesis, affecting cell function and behavior. Moreover, its influence on cellular metabolism can lead to changes in energy production and utilization, impacting cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding can lead to changes in enzyme conformation, affecting their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes . These molecular interactions contribute to the compound’s overall effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. Under certain conditions, it may degrade, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . These interactions can affect energy production, biosynthesis, and other essential cellular functions, underscoring the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution can influence its overall efficacy and impact on cellular function, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate plays a critical role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes, highlighting the importance of understanding its subcellular distribution.
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-3-15-11(14)9-7(2)13-10(16-9)8-4-5-12-6-8/h8,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNWCGKAZOTUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2CCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(pyrrolidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488747.png)
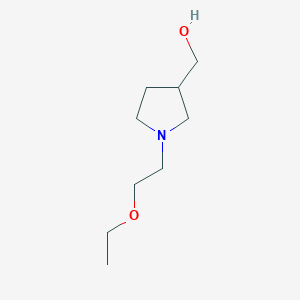
![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)
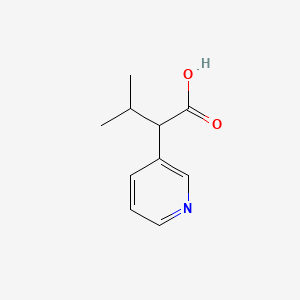
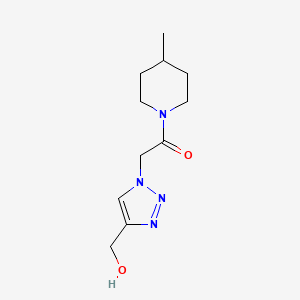
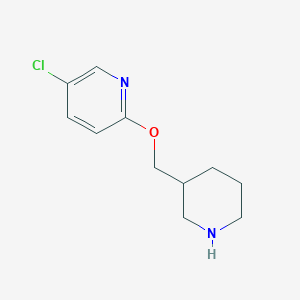
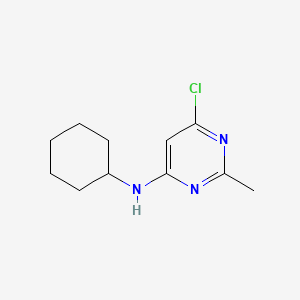



![3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1488761.png)
![N-[(piperidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488766.png)
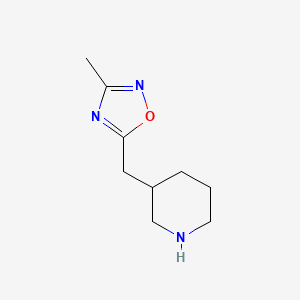
![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)